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Overview
Description
Preparation Methods
The synthesis of CEP-11981 (tosylate) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CEP-11981 (tosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The tosylate group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CEP-11981 (tosylate) has a wide range of scientific research applications:
Mechanism of Action
CEP-11981 (tosylate) exerts its effects by inhibiting multiple tyrosine kinases, including TIE2, VEGFR1-3, and FGFR1 . These kinases play crucial roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these kinases, CEP-11981 (tosylate) disrupts angiogenesis, thereby inhibiting tumor growth and progression . The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
CEP-11981 (tosylate) is unique in its ability to inhibit multiple tyrosine kinases simultaneously, making it a potent anti-tumor and anti-angiogenic agent . Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor that targets multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma
These compounds share similar mechanisms of action but differ in their specific kinase targets and clinical applications .
Properties
CAS No. |
901128-79-8 |
---|---|
Molecular Formula |
C35H35N7O4S |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |
InChI Key |
OCCDXAYTEKPNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
Origin of Product |
United States |
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